molecular formula C9H6Cl2F3N B8613416 Ethanimidoyl chloride, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro- CAS No. 88708-72-9

Ethanimidoyl chloride, N-[(4-chlorophenyl)methyl]-2,2,2-trifluoro-

Cat. No. B8613416
Key on ui cas rn: 88708-72-9
M. Wt: 256.05 g/mol
InChI Key: WUIRKDMXJRSDPX-UHFFFAOYSA-N
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Patent
US05145986

Procedure details

A mixture N-(p-chlorobenzyl)-2,2,2-trifluoroacetamide (100.0 g, 0.421 mol) and phosphorus pentachloride (87.7 g, 0.421 mol) is heated to 100° C., stirred for two hours and vacuum distilled to obtain the title product as a clear colorless liquid (66.3 g, bp 110°-112° C./7.5 mm Hg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
87.7 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([CH2:6][NH:7][C:8](=O)[C:9]([F:12])([F:11])[F:10])=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:17]>>[F:10][C:9]([F:12])([F:11])[C:8]([Cl:17])=[N:7][CH2:6][C:5]1[CH:14]=[CH:15][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C(CNC(C(F)(F)F)=O)C=C1
Name
Quantity
87.7 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
vacuum distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(=NCC1=CC=C(C=C1)Cl)Cl)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66.3 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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